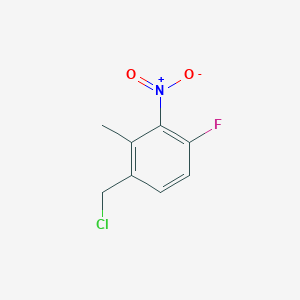![molecular formula C9H15N3 B13083748 5-(Propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13083748.png)
5-(Propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the imidazo[1,2-a]pyrimidine family, which is known for its diverse pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the reaction of 2-aminopyrimidine with an appropriate aldehyde and an isocyanide under mild conditions to form the desired imidazo[1,2-a]pyrimidine scaffold . Another approach involves the use of tandem reactions, where multiple steps occur in a single reaction vessel, enhancing the efficiency of the synthesis .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to scale up the production while maintaining consistency and quality .
Chemical Reactions Analysis
Types of Reactions
5-(Propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions . The reaction conditions can vary, but they often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially enhanced biological activities .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 5-(Propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it can inhibit quorum sensing in bacteria by binding to key proteins involved in the signaling pathway, thereby disrupting cell-to-cell communication . In cancer cells, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation and induction of apoptosis .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyrimidine: The parent compound of 5-(Propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine, known for its broad range of biological activities.
Pyrazolo[1,5-a]pyrimidine: Another heterocyclic compound with similar structural features and pharmacological properties.
Pyrido[2,3-d]pyrimidine: A related compound that has been studied for its anticancer and antimicrobial activities.
Uniqueness
This compound stands out due to its specific substitution pattern, which can enhance its binding affinity to certain biological targets and improve its pharmacokinetic properties. This makes it a valuable scaffold for the development of new therapeutic agents with improved efficacy and safety profiles .
Properties
Molecular Formula |
C9H15N3 |
|---|---|
Molecular Weight |
165.24 g/mol |
IUPAC Name |
5-propan-2-yl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine |
InChI |
InChI=1S/C9H15N3/c1-7(2)8-3-4-10-9-11-5-6-12(8)9/h5-8H,3-4H2,1-2H3,(H,10,11) |
InChI Key |
BJSCQSPBEKXPPB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1CCNC2=NC=CN12 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(3,5-Dimethylcyclohexyl)amino]propan-1-ol](/img/structure/B13083671.png)
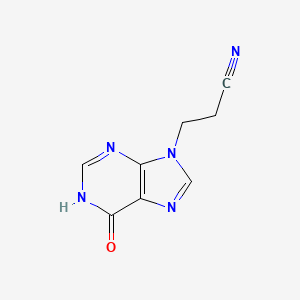

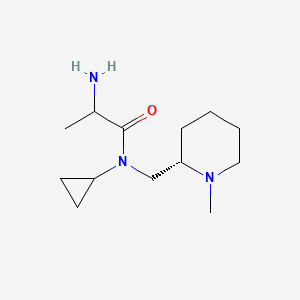
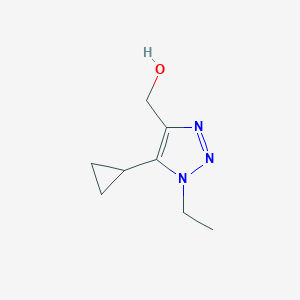

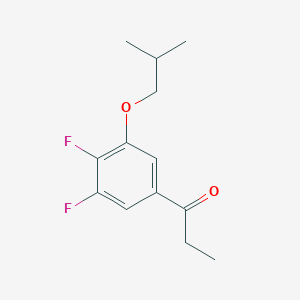
![tert-Butyl 6'-bromo-4'-oxo-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinazoline]-1-carboxylate](/img/structure/B13083704.png)
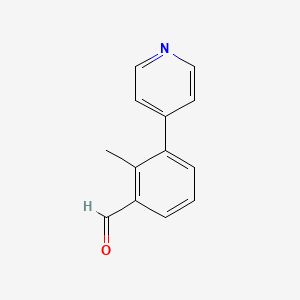
![[1,2,4]Triazolo[1,5-a]pyrazin-2-ylmethanamine](/img/structure/B13083709.png)

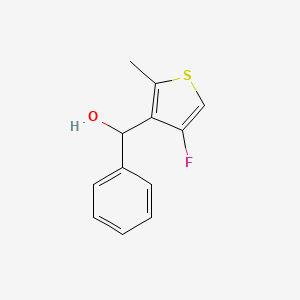
![(6-Methylthieno[3,4-d][1,3]dioxol-4-yl)(phenyl)methanol](/img/structure/B13083721.png)
